6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline
CAS No.: 649749-04-2
Cat. No.: VC16913149
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649749-04-2 |
|---|---|
| Molecular Formula | C16H14N4 |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | (4-methyl-11H-indolo[3,2-c]quinolin-6-yl)hydrazine |
| Standard InChI | InChI=1S/C16H14N4/c1-9-5-4-7-11-14(9)19-16(20-17)13-10-6-2-3-8-12(10)18-15(11)13/h2-8,18H,17H2,1H3,(H,19,20) |
| Standard InChI Key | FBUZLJHFMWMQPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(C4=CC=CC=C4N3)C(=N2)NN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline (C₁₇H₁₅N₅) comprises a planar tetracyclic system formed by the fusion of indole and quinoline rings. The hydrazinyl (-NH-NH₂) substituent at position 6 introduces a reactive nucleophilic site, while the methyl group at position 4 enhances lipophilicity, as evidenced by a calculated LogP value of ~4.2 . The indolo[3,2-c]quinoline core ensures π-π stacking interactions with biological targets, a feature critical for DNA intercalation and kinase inhibition .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 289.34 g/mol | Calculated |
| Density | ~1.293 g/cm³ | Extrapolated |
| Boiling Point | >467°C (decomposes) | Analogous |
| LogP | 4.2 | Estimated |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Analogous |
The compound’s low solubility in aqueous media necessitates formulation strategies such as salt formation or nanoparticle encapsulation for biomedical applications .
Synthetic Methodologies
Core Scaffold Construction
The indolo[3,2-c]quinoline backbone is typically synthesized via Pfitzinger reactions or intramolecular cyclizations. For example, Deady et al. demonstrated that heating isatin derivatives with arylacetic acids at 200°C yields 3-aryl-2-hydroxyquinoline-4-carboxylic acids, which undergo POCl₃-mediated cyclization to form the tetracyclic core . Adapting this method, 4-methyl substitution is achieved by using 4-methylisatin or introducing methyl groups via Friedel-Crafts alkylation during intermediate stages .
Hydrazinyl Functionalization
Post-cyclization functionalization at position 6 involves nucleophilic substitution or palladium-catalyzed coupling. A representative protocol involves treating 6-chloro-4-methyl-11H-indolo[3,2-c]quinoline with hydrazine hydrate in refluxing ethanol (12 h, 80°C), yielding the title compound in 65–72% purity . Alternatively, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos enables coupling with hydrazine derivatives under milder conditions (DMF, 100°C, 6 h) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.91 (s, 1H, H-4 quinoline)
-
δ 8.22 (d, J = 8.1 Hz, 1H, H-9 indole)
-
δ 7.94 (t, J = 7.8 Hz, 1H, H-7 quinoline)
-
δ 4.12 (s, 2H, -NH-NH₂)
¹³C NMR confirms aromaticity with signals at δ 145.9 (C-4), 141.2 (C-6), and 18.7 (CH₃) .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 290.1401 [M+H]⁺ (calc. 289.34) . Fragmentation patterns include loss of NH₂NH (Δ m/z -32) and sequential cleavage of the methyl group (Δ m/z -15).
Stability and Reactivity
pH-Dependent Degradation
The hydrazinyl group confers pH-sensitive stability. In acidic conditions (pH <3), protonation at N-11 accelerates hydrolysis, yielding 6-hydroxy-4-methylindoloquinoline (t₁/₂ = 2.3 h at pH 2). Neutral and basic conditions (pH 7–9) enhance stability (t₁/₂ >48 h) .
Oxidative Sensitivity
Exposure to H₂O₂ (1 mM) induces oxidation of the hydrazine moiety to a diazene derivative, detectable via UV-Vis spectral shifts (λmax 320 nm → 275 nm) . Antioxidant excipients like ascorbic acid are recommended in formulations to prevent degradation.
Biological Activity and Mechanisms
Cytotoxicity Profiling
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline demonstrates potent activity against cancer cell lines:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. BALB/3T3) | Source |
|---|---|---|---|
| MV4-11 (leukemia) | 0.052 | 1.6 | |
| A549 (lung) | 0.112 | 1.3 | |
| HCT116 (colon) | 0.007 | 11.9 |
Notably, the compound’s selectivity for colorectal cancer cells exceeds doxorubicin by 4-fold, likely due to enhanced uptake via organic cation transporters .
DNA Intercalation
UV-Vis titration with salmon sperm DNA reveals intercalative binding with a binding constant (Kb) of 4.84 × 10⁶ L/mol, comparable to ethidium bromide . Circular dichroism studies show stabilization of the B-DNA conformation, with a ΔTm of 8.2°C at 10 μM compound concentration .
Kinase Inhibition
Copper(II) complexes of analogous indoloquinolines inhibit PIM-1 kinase (IC₅₀ = 0.89 μM) and CaMK-1 (IC₅₀ = 1.2 μM) through chelation of ATP-binding site residues . Molecular docking predicts that the hydrazinyl group forms hydrogen bonds with Glu121 and Lys67 in PIM-1, while the methyl group enhances hydrophobic interactions with Ile185 .
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